N-(2-Hydroxyethyl)-N-methyl-N'-[1-(4-octylphenyl)ethyl]thiourea
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Overview
Description
N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and an octylphenyl group attached to the thiourea core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-octylphenyl)ethylamine with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the hydrophobic octylphenyl group enhances the compound’s ability to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N’-phenylthiourea: Similar structure but lacks the octylphenyl group.
N-methyl-N’-phenylthiourea: Similar structure but lacks the hydroxyethyl and octylphenyl groups.
N-(2-Hydroxyethyl)-N’-methylthiourea: Similar structure but lacks the octylphenyl group.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-[1-(4-octylphenyl)ethyl]thiourea is unique due to the presence of the octylphenyl group, which imparts hydrophobic characteristics and enhances its interaction with lipid membranes. This structural feature distinguishes it from other thiourea derivatives and contributes to its specific biological and chemical properties.
Properties
CAS No. |
61290-71-9 |
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Molecular Formula |
C20H34N2OS |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-[1-(4-octylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C20H34N2OS/c1-4-5-6-7-8-9-10-18-11-13-19(14-12-18)17(2)21-20(24)22(3)15-16-23/h11-14,17,23H,4-10,15-16H2,1-3H3,(H,21,24) |
InChI Key |
TYCCRBQLFYSSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(C)NC(=S)N(C)CCO |
Origin of Product |
United States |
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